6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one

Description

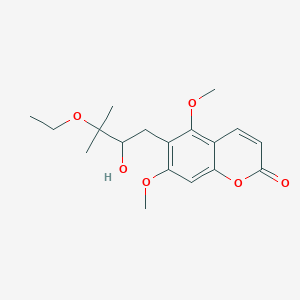

6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one is a coumarin derivative characterized by a methoxy-substituted chromen-2-one core and a branched alkyl side chain at position 6. Its IUPAC name reflects the ethoxy, hydroxy, and methyl substituents on the butyl chain (C7H13O3) attached to the coumarin scaffold. This compound, also referenced as Toddanone or (+)-toddalolactone in natural product literature, is isolated from plants like Murraya exotica and exhibits structural complexity due to its stereochemistry and functionalization .

Key structural features include:

- Core structure: 5,7-Dimethoxychromen-2-one (Citropten derivative) with methoxy groups at positions 5 and 7.

Properties

Molecular Formula |

C18H24O6 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

6-(3-ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one |

InChI |

InChI=1S/C18H24O6/c1-6-23-18(2,3)15(19)9-12-13(21-4)10-14-11(17(12)22-5)7-8-16(20)24-14/h7-8,10,15,19H,6,9H2,1-5H3 |

InChI Key |

WSYBTFKCOVCBPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one typically involves the use of phenylpropanoids and coumarins as starting materials . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can also be isolated from natural sources, specifically the roots of Murraya exotica .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve moderate temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one":

"this compound" is also known as Toddalolactone 3′-O-ethyl ether . The molecular formula for Toddalolactone 3'-O-ethyl ether is C18H24O6 .

Sources and Mentions

- Extraction Source: 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one can be extracted from the root of Murraya alata .

- Synonym: 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin has been reported in Murraya alata with data available .

Biological and Medicinal Insights

There is evidence from the search results that similar compounds exhibit biological activity:

- Antitumor Activity: Studies indicate that Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate has antitumor properties, showing an IC50 range between 23.2 to 49.9 μM against various cancer cell lines. It can induce apoptosis and necrosis in MCF-7 breast cancer cells and cause G2/M-phase and S-phase cell cycle arrest.

-

Cytotoxicity and Selectivity: Varying levels of cytotoxicity across different cancer types, indicating a selective action against certain tumors has been observed. For example, when testing Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate the following IC50 values were recorded:

- MCF-7: 23.2 μM

- HeLa: 49.9 μM

- A549: 52.9 μM

-

Other Biological Activities

- Acetylcholinesterase (AChE) Inhibition: The compound has potential as an AChE inhibitor, which may have implications in neurodegenerative diseases like Alzheimer's.

- Antiviral Activity: Preliminary findings suggest that derivatives of this compound may inhibit Hepatitis C virus (HCV) replication.

Mechanism of Action

The mechanism of action of 6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Selected Coumarins and Chromones

Key Comparisons:

Core Structure Differences :

- Coumarins (chromen-2-one) : The target compound and Citropten share a coumarin backbone with a ketone at position 2. Citropten lacks the 6-substituent, resulting in lower molecular weight and simpler solubility profiles .

- Chromones (chromen-4-one) : Compounds like 2-ethyl-5,7-dimethoxychromone () have a ketone at position 4, altering electronic properties and biological interactions.

Prenylated coumarins (e.g., 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-4H-chromen-4-one, ) share branched alkyl chains but differ in oxygenation patterns .

Synthetic Routes: Citropten: Synthesized via methylation of 6,7-dihydroxycoumarin using ionic liquid catalysts (74–76% yield) . Chromones: Prepared via Claisen-Schmidt condensations (e.g., 2-ethyl-5,7-dimethoxychromone, 65% yield) .

Biological Activity: Citropten: Known for antioxidant and anti-inflammatory properties .

Biological Activity

The compound 6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one , a member of the flavonoid family, has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C_{16}H_{20}O_{6}

- Molecular Weight : 320.33 g/mol

- CAS Number : Not specified in the results.

Structural Representation

The compound features a chromenone backbone with various substituents that may influence its biological activity. The ethoxy and hydroxy groups are particularly noteworthy for their potential role in enhancing solubility and bioavailability.

Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests it may scavenge free radicals effectively, thereby reducing oxidative stress in cells.

- Study Example : A study demonstrated that similar flavonoids could inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Case Study : In vitro studies have shown that compounds with similar structures can significantly reduce the production of TNF-alpha and IL-6 in macrophages .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Research Findings : A study on related flavonoids indicated that they could induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Neuroprotective Effects

The neuroprotective potential of flavonoids is well-documented, particularly their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.

- Evidence : Research shows that similar compounds can enhance neuronal survival under oxidative stress conditions, potentially benefiting conditions like Alzheimer's disease .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups contribute to electron donation, neutralizing free radicals.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Gene Expression Modulation : It may influence the expression of genes related to apoptosis and cell survival pathways.

Comparative Analysis of Similar Compounds

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Core modifications : Synthesize analogs with varied alkyl chain lengths (e.g., replacing ethoxy with propoxy) or methoxy positions .

- Bioisosteres : Replace hydroxyl groups with fluorine or methyl groups to assess electronic effects .

- Assay panels : Test against multiple targets (e.g., kinases, oxidases) to identify selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.